molecular formula C13H13NO5 B13124740 Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13124740
M. Wt: 263.25 g/mol
InChI Key: PRBDYNXFIRZLPA-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . This reaction yields the desired isoxazole compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer advantages in terms of scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO5/c1-16-8-4-5-11(17-2)9(6-8)12-7-10(14-19-12)13(15)18-3/h4-7H,1-3H3

InChI Key

PRBDYNXFIRZLPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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